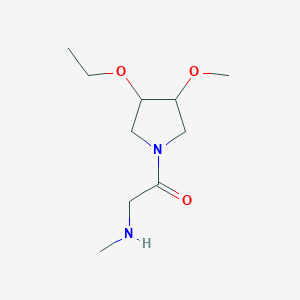
1-(3-Ethoxy-4-methoxypyrrolidin-1-yl)-2-(methylamino)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Ethoxy-4-methoxypyrrolidin-1-yl)-2-(methylamino)ethan-1-one, commonly known as EMME, is a synthetic compound with a wide range of applications in scientific research. It is commonly used as a research tool to study the effects of various drugs on the body and has been used in a variety of different experiments. EMME has been found to have a variety of biochemical and physiological effects that can be useful for further research.
Applications De Recherche Scientifique
Synthesis and Neuroleptic Activity
A series of benzamides, including compounds related to 1-(3-Ethoxy-4-methoxypyrrolidin-1-yl)-2-(methylamino)ethan-1-one, were synthesized for potential neuroleptic (antipsychotic) activities. These compounds, particularly cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino) benzamide, demonstrated significant inhibitory effects on apomorphine-induced stereotyped behavior in rats, suggesting their potential as potent drugs with few side effects for the treatment of psychosis. The correlation between structure and activity highlighted in this study provides valuable insights into the design of novel neuroleptic drugs (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).
Catalysis and Chemical Synthesis
The compound is also relevant in catalysis and chemical synthesis research. For instance, nickel(II) complexes chelated by (amino)pyridine ligands, similar in structure to this compound, have been studied for their ability to catalyze ethylene oligomerization, producing ethylene dimers, trimers, and tetramers. These studies provide insights into the reactivity trends and influence of complex structure on ethylene oligomerization reactions, showcasing the application of such compounds in industrial catalysis (Nyamato, Ojwach, & Akerman, 2016).
Optical and Electrooptic Materials
Another research application of compounds structurally related to this compound is in the development of optical and electrooptic materials. Dibranched heterocyclic "push-pull" chromophores, exhibiting similar chemical functionalities, have been synthesized and characterized for their potential in thin-film microstructure and nonlinear optical response, highlighting the utility of such compounds in advanced material science and engineering (Facchetti, Beverina, van der Boom, Dutta, Evmenenko, Shukla, Stern, Pagani, & Marks, 2006).
Propriétés
IUPAC Name |
1-(3-ethoxy-4-methoxypyrrolidin-1-yl)-2-(methylamino)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-4-15-9-7-12(6-8(9)14-3)10(13)5-11-2/h8-9,11H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLFSMRUYUFYRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1OC)C(=O)CNC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


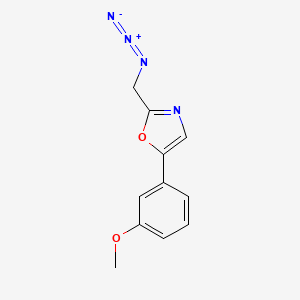


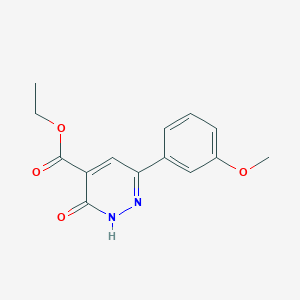
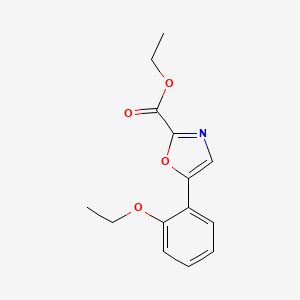
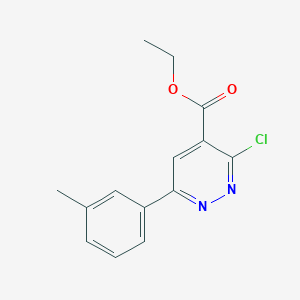
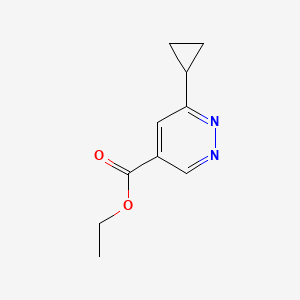

![5-benzyl-4-cyclopropyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1491897.png)

![2-Benzyl-1-cyclopentyl-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1491900.png)

